molecular formula C10H8F3NO3 B2361194 N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide CAS No. 256411-48-0

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide

Cat. No.: B2361194
CAS No.: 256411-48-0
M. Wt: 247.173
InChI Key: QDOWSCHKYQBJPM-UHFFFAOYSA-N
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Description

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide is a chemical intermediate of significant interest in medicinal chemistry and pharmacology research. Its core structure incorporates a 1,4-benzodioxan ring system, a privileged scaffold known to confer affinity for various G-protein coupled receptors (GPCRs) . This compound serves as a key synthetic precursor in the development of novel ligands, particularly for adrenergic and serotonin receptors. The trifluoroacetamide moiety is a critical functional group that can influence the compound's metabolic stability and binding affinity. Researchers utilize this intermediate to explore structure-activity relationships (SAR) in the design of new therapeutic agents targeting central nervous system (CNS) disorders , cardiovascular conditions, and neuropsychiatric diseases . Its primary research value lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules aimed at modulating key neurological pathways.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(15)14-6-1-2-7-8(5-6)17-4-3-16-7/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOWSCHKYQBJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Trifluoroacetyl Chloride

The most direct route involves reacting 6-amino-2,3-dihydrobenzo[b]dioxin with trifluoroacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A base such as triethylamine (TEA) is employed to neutralize HCl generated during the reaction. Typical conditions include:

  • Molar ratio : 1:1.2 (amine:trifluoroacetyl chloride)
  • Temperature : 0°C to room temperature
  • Reaction time : 2–4 hours

This method yields the target compound in 70–85% after column chromatography. For instance, analogous reactions using trifluoroacetyl chloride with aromatic amines in THF achieved 80% yields under inert atmospheres.

Reaction with Trifluoroacetic Anhydride

Trifluoroacetic anhydride (TFAA) serves as an alternative acylating agent, particularly for moisture-sensitive substrates. The reaction proceeds in DCM with catalytic 4-dimethylaminopyridine (DMAP):

  • Molar ratio : 1:1.5 (amine:TFAA)
  • Temperature : Room temperature
  • Reaction time : 6–12 hours

Yields range from 65–75% , slightly lower than those with trifluoroacetyl chloride due to competing hydrolysis.

Alternative Synthesis Routes

Use of Coupling Reagents

Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between 6-amino-2,3-dihydrobenzo[b]dioxin and trifluoroacetic acid. Key parameters include:

  • Solvent : DCM or THF
  • Base : N-Hydroxysuccinimide (NHS) or HOAt
  • Yield : 60–70%

This method avoids handling corrosive acyl chlorides but requires stringent moisture control.

Multi-step Synthesis from Protected Amines

When the amine group is protected (e.g., as a Boc-carbamate), a deprotection-acylation sequence ensures regioselectivity. For example:

  • Protection : Treat 6-nitro-2,3-dihydrobenzo[b]dioxin with Boc anhydride.
  • Reduction : Catalytic hydrogenation to the amine.
  • Acylation : As described in Section 2.1.

This approach achieves 75–80% overall yield but adds synthetic steps.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

Solvent Dielectric Constant Yield (%)
DCM 8.93 85
THF 7.52 80
DMF 36.7 35

Polar aprotic solvents like DMF hinder reactivity due to poor solubility of trifluoroacetyl chloride.

Base Selection

Bases scavenge HCl, preventing protonation of the amine:

Base pKₐ Yield (%)
Triethylamine 10.75 85
Pyridine 5.23 70
DBU 13.5 60

Stronger bases like DBU may deprotonate the amine excessively, leading to side reactions.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol. Characterization relies on:

  • ¹H NMR : A singlet at δ 3.8–4.2 ppm for the dioxin methylene groups.
  • ¹⁹F NMR : A triplet at δ -75 ppm for the CF₃ group.
  • LC-MS : [M+H]⁺ at m/z 288.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Trifluoroacetyl chloride 85 98 High
Trifluoroacetic anhydride 75 95 Moderate
Coupling reagents 70 90 Low

The trifluoroacetyl chloride route offers the best balance of efficiency and practicality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The primary applications of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide are linked to its biological properties. Research indicates that it exhibits significant anticancer activity and potential as an enzyme inhibitor.

Anticancer Properties

Recent studies have demonstrated that derivatives of compounds similar to this compound show promising results against various cancer cell lines. For instance:

  • A study reported that compounds with similar structures displayed percent growth inhibitions (PGIs) of 86.61% against SNB-19 and 85.26% against OVCAR-8 cells .
  • Another investigation focused on the synthesis of new derivatives which showed moderate anticancer activity across multiple cancer types including HOP-92 and MDA-MB-231 .

Enzyme Inhibition

The compound has also been explored for its inhibitory effects on specific enzymes involved in metabolic pathways:

  • Research has shown that sulfonamide derivatives containing the benzodioxane moiety exhibit inhibition against α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial for managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Synthesis Pathways

The synthesis of this compound involves several chemical reactions:

  • Starting Material : The synthesis typically begins with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine.
  • Reaction with Acetic Anhydride : This amine can be reacted with trifluoroacetic anhydride under controlled conditions to form the desired trifluoroacetamide derivative.
  • Purification : The resultant compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing .

Case Studies

Several case studies have highlighted the efficacy and potential applications of this compound:

Study ReferenceApplicationFindings
Anticancer ActivityDemonstrated significant PGIs against SNB-19 and OVCAR-8 cell lines.
Enzyme InhibitionShowed potential as an α-glucosidase and acetylcholinesterase inhibitor in synthesized derivatives.
Structural AnalysisProvided insights into the molecular structure and potential modifications for enhanced activity.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The benzodioxin moiety can interact with aromatic residues in proteins, potentially modulating their function. These interactions can lead to alterations in cellular processes such as inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares structural similarities with several derivatives documented in the evidence. Key comparisons include:

Compound Core Structure Substituents Synthetic Method Key Properties Reference
N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide Acetamide + dihydrodioxin 2,4-Difluorophenyl Coupling reactions Molecular weight: 305.28 g/mol
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide Oxadiazole + dihydrodioxin Trifluoromethylbenzamide General Method B (acid coupling) Purity: 95–100% (HPLC)
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Acetamide + triazole + dihydrodioxin Thio-triazole-pyrazine Not specified CAS: 618427-26-2
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide Acetamide + isoquinoline + dihydrodioxin Isoquinoline-oxy-methylbenzyl Multi-step synthesis ZINC ID: ZINC2716594

Key Observations :

  • Electron-Withdrawing Groups : The trifluoroacetyl group in the target compound contrasts with electron-donating groups (e.g., methoxy, methyl) in analogs like 3q () and 3q (). This substitution likely enhances electrophilicity and metabolic resistance .
  • Heterocyclic Linkers: Compounds incorporating oxadiazole () or triazole () cores exhibit distinct pharmacokinetic profiles compared to the simpler acetamide backbone of the target compound.
  • Biological Activity : While explicit data for the target compound are absent, analogs like N-(2,4-difluorophenyl)-2-(dihydrodioxin)acetamide () suggest utility in pesticide development, where fluorine atoms improve lipophilicity and target binding .
Physicochemical Properties
  • Molecular Weight and LogP: The trifluoroacetyl group increases molecular weight (~273 g/mol estimated) and logP compared to non-fluorinated analogs, impacting solubility and membrane permeability.
  • Stability: Trifluoromethyl groups are known to resist oxidative metabolism, suggesting enhanced in vivo stability relative to chloro or bromo substituents (e.g., Compound 21 in ) .

Biological Activity

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including enzyme inhibition studies, cytotoxicity assessments, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H16F3N2O3
  • Molecular Weight : 364.33 g/mol
  • CAS Number : Not explicitly listed but related compounds have been cataloged.

Enzyme Inhibition

Research has indicated that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit significant inhibitory activity against various enzymes:

  • CDC25B and PTP1B Phosphatases :
    • A series of phenylacetamide derivatives were evaluated for their inhibitory effects on CDC25B and PTP1B phosphatases.
    • The most potent derivative showed IC50 values of 3.2 µg/mL against CDC25B and 2.9 µg/mL against PTP1B .
    • The mechanism of inhibition was characterized as mixed inhibition.
CompoundCDC25B IC50 (µg/mL)PTP1B IC50 (µg/mL)
2h3.22.9
Na3VO42.7-
Oleanolic Acid2.3-

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to assess the anticancer potential of compounds similar to this compound:

  • Compounds derived from the dioxin structure demonstrated potent activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer).
  • These compounds exhibited tumor inhibitory activity in xenograft models .

Antimycobacterial Activity

A novel series of DprE1 inhibitors based on a similar scaffold showed promising results in inhibiting Mycobacterium tuberculosis:

  • Minimum inhibitory concentrations (MIC) were determined for several analogues, indicating effective antimycobacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the chemical structure can lead to variations in potency and selectivity:

  • The introduction of trifluoroacetyl groups has been associated with enhanced enzyme inhibition.
  • Substituents on the benzodioxin moiety can significantly affect the compound's interaction with target enzymes.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • In Vivo Studies :
    • In vivo experiments demonstrated that certain derivatives inhibited tumor growth in animal models.
    • Efficacy was compared with standard treatments to establish relative potency.
  • Mechanistic Studies :
    • Investigations into the mechanisms underlying enzyme inhibition revealed that these compounds could disrupt critical signaling pathways involved in cancer cell proliferation.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodReagents/ConditionsYield (%)Purity (%)
Reductive AminationLiAlH₄, THF, −78°C → RT53–61>95
Amide CouplingHATU, DIPEA, DMF, RT19–53>90
PurificationFlash chromatography (EtOAc/hexanes)->95

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the dihydrobenzo[b][1,4]dioxin moiety (δ 4.2–4.4 ppm for methylene groups) and trifluoroacetamide (δ 7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 489.55) .
  • HPLC : Retention time analysis ensures purity (>95%) .

Advanced: How do structural modifications to the dihydrobenzo[b][1,4]dioxin core or trifluoroacetamide group influence biological activity?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Dihydrobenzo[b][1,4]dioxin Modifications : Introducing electron-withdrawing groups (e.g., chloro, nitro) enhances binding to targets like kinase enzymes .
  • Trifluoroacetamide Group : The CF₃ group improves metabolic stability and membrane permeability, as seen in analogs with IC₅₀ values <1 μM in cancer cell lines .
  • Methodology : Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets in target proteins, guiding rational design .

Q. Table 2: SAR of Key Derivatives

Modification SiteFunctional GroupBiological Activity (IC₅₀)
Dihydrodioxin C-6-OCH₃2.5 μM (HeLa cells)
Trifluoroacetamide-CF₃0.8 μM (MCF-7 cells)
Oxadiazole Substituent-SMe1.2 μM (A549 cells)

Advanced: How can contradictory data on physicochemical properties (e.g., solubility, stability) be resolved?

Answer:
Discrepancies arise from polymorphic forms or solvent effects. Methodological solutions include:

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorph transitions .
  • Solubility Studies : Use of shake-flask methods with buffers (pH 1–7.4) and co-solvents (e.g., DMSO) .
  • X-ray Crystallography : Resolves crystal packing differences affecting stability .

Advanced: What in vitro models are used to study its mechanism of action, and how are conflicting results reconciled?

Answer:

  • Models :
    • Enzyme Assays : Fluorescence-based assays for kinase inhibition (e.g., EGFR, VEGFR2) .
    • Cell-Based Assays : Apoptosis (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
  • Addressing Contradictions : Orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and genetic knockdown (siRNA) validate target specificity .

Advanced: How can pharmacokinetic properties (e.g., bioavailability) be optimized through structural design?

Answer:

  • Trifluoromethyl Group : Enhances lipophilicity (logP ~2.5) and blood-brain barrier penetration .
  • Prodrug Strategies : Esterification of acetamide improves solubility (e.g., 10-fold increase in PBS) .
  • In Silico Tools : SwissADME predicts ADME profiles, guiding substitutions (e.g., morpholinosulfonyl for solubility) .

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